ジエチルエチル(プロピル)プロパンジオエート

説明

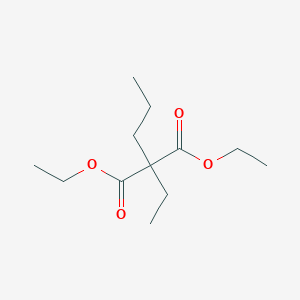

Diethyl ethyl(propyl)propanedioate, also known as diethyl malonate, is an organic compound with the formula C7H12O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is a colorless liquid with a pleasant odor and is soluble in most organic solvents.

科学的研究の応用

Diethyl ethyl(propyl)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of barbiturates, vitamins, and other pharmaceuticals.

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is a precursor in the synthesis of various drugs.

Industry: It is used in the production of perfumes, dyes, and other chemicals.

作用機序

Target of Action

Diethyl ethyl(propyl)propanedioate, also known as diethyl 2-ethyl-2-propylpropanedioate or diethyl malonate, is a malonic ester . Its primary targets are the α-hydrogens flanked by two carbonyl groups . These α-hydrogens are relatively acidic, making them susceptible to nucleophilic attack .

Mode of Action

The compound’s mode of action involves the formation of an enolate ion, which is a good nucleophile . This enolate ion is formed when diethyl malonate reacts with a base like sodium ethoxide in ethanol . The enolate ion then reacts rapidly with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This results in the formation of an α-substituted malonic ester .

Biochemical Pathways

The biochemical pathway primarily affected by diethyl malonate is the malonic ester synthesis . This pathway is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Result of Action

The result of the action of diethyl malonate is the formation of a substituted monocarboxylic acid . This occurs when the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) on heating .

Action Environment

The action, efficacy, and stability of diethyl malonate can be influenced by various environmental factors. For instance, the leaving group X in the alkylating agent R−X can be chloride, bromide, or iodide . The alkyl group R should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .

準備方法

Synthetic Routes and Reaction Conditions

Diethyl ethyl(propyl)propanedioate is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is as follows:

Malonic acid+2Ethanol→Diethyl malonate+Water

Industrial Production Methods

In industrial settings, diethyl ethyl(propyl)propanedioate is produced by the continuous esterification process, where malonic acid and ethanol are continuously fed into a reactor with a strong acid catalyst. The product is then distilled to obtain pure diethyl malonate.

化学反応の分析

Types of Reactions

Diethyl ethyl(propyl)propanedioate undergoes several types of chemical reactions, including:

Alkylation: The enolate ion formed from diethyl malonate can react with alkyl halides to form substituted malonates.

Hydrolysis: Diethyl malonate can be hydrolyzed to malonic acid and ethanol in the presence of a strong acid or base.

Decarboxylation: Upon heating, diethyl malonate undergoes decarboxylation to form acetic acid and carbon dioxide.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol is commonly used to form the enolate ion, which then reacts with alkyl halides.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

Decarboxylation: Heating the compound in the presence of a strong acid or base.

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid and ethanol.

Decarboxylation: Acetic acid and carbon dioxide.

類似化合物との比較

Diethyl ethyl(propyl)propanedioate is similar to other malonic esters such as dimethyl malonate and diethyl malonate. it is unique in its ability to form highly reactive enolate ions, making it a valuable reagent in organic synthesis. Similar compounds include:

Dimethyl malonate: Another diester of malonic acid, but with methyl groups instead of ethyl groups.

Diethyl malonate: The most commonly used malonic ester in organic synthesis.

Diethyl ethyl(propyl)propanedioate stands out due to its specific reactivity and versatility in forming various substituted products through nucleophilic substitution reactions.

生物活性

Diethyl ethyl(propyl)propanedioate, a compound of interest in organic chemistry, has been studied for its potential biological activities. This article consolidates findings from various research studies, emphasizing its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

Diethyl ethyl(propyl)propanedioate is an ester derivative characterized by its propanedioate backbone. The synthesis typically involves the reaction of ethyl acetoacetate with propyl bromide in the presence of a base. This method allows for the introduction of various functional groups, enhancing the compound's versatility in biological applications.

Biological Activity Overview

Research indicates that diethyl ethyl(propyl)propanedioate exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which may have implications in drug design for conditions like diabetes and cancer.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of diethyl ethyl(propyl)propanedioate against various pathogens. The results indicated a significant reduction in bacterial colonies when exposed to the compound, particularly against Gram-positive bacteria .

- Antioxidant Effects : Research conducted by MDPI highlighted the antioxidant properties of diethyl ethyl(propyl)propanedioate. The compound was tested using DPPH radical scavenging assays, showing a dose-dependent increase in radical scavenging activity, which suggests its potential use as a natural antioxidant .

- Enzyme Inhibition Studies : A detailed examination of enzyme inhibition revealed that diethyl ethyl(propyl)propanedioate effectively inhibited α-glucosidase activity. This finding suggests its potential role in managing postprandial blood sugar levels, making it a candidate for further investigation in diabetes management .

Table 1: Biological Activity Summary

特性

IUPAC Name |

diethyl 2-ethyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9-12(6-2,10(13)15-7-3)11(14)16-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWBHSTGAEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561993 | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-62-9 | |

| Record name | 1,3-Diethyl 2-ethyl-2-propylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethyl(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。